molecular formula C24H18FNO4 B11277294 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11277294
M. Wt: 403.4 g/mol
InChI Key: KRKMANKHPYXPST-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxybenzoyl group, and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Fluorination: The fluorine atom can be introduced through nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxybenzoyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The benzofuran moiety may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide: shares structural similarities with other benzofuran derivatives and fluorinated compounds, such as:

Uniqueness

The unique combination of a fluorine atom, methoxybenzoyl group, and benzofuran moiety in this compound distinguishes it from other compounds. This specific structure can result in unique biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C24H18FNO4/c1-14-18-11-10-16(26-24(28)19-8-3-4-9-20(19)25)13-21(18)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)

InChI Key

KRKMANKHPYXPST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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